![molecular formula C14H12N2O4S B3001826 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922137-36-8](/img/structure/B3001826.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an oxazepine ring fused with a dibenzofuran structure, along with a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through the reaction of an amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the oxazepine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazepine ring to a more saturated form.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated oxazepine derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound belongs to the dibenzoxazepine class of compounds, characterized by a complex polycyclic structure that contributes to its biological activity. The molecular formula is C16H17N3O3S with a molecular weight of approximately 345.38 g/mol. This structure enables interactions with biological targets, making it a candidate for drug development.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. A notable case is its evaluation against Giardia duodenalis, where derivatives of dibenzoxazepines demonstrated significant growth inhibition. For instance, compounds within the CL9406 scaffold series showed IC50 values as low as 0.18 μM, indicating potent activity against this parasite . The structural modifications in these compounds are critical for enhancing their efficacy.
Anticancer Properties
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide has also been investigated for its anticancer properties. Research indicates that similar oxazepine derivatives exhibit inhibitory effects on cancer cell lines. For example, ethyl derivatives have been identified as angiogenesis inhibitors, suggesting that modifications to the oxazepine structure can lead to compounds with significant anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents on the oxazepine ring can lead to different pharmacological profiles. For instance, the introduction of methanesulfonamide groups has been linked to enhanced solubility and bioavailability, which are key factors in drug design .
Case Study: Antigiardial Activity
In a study conducted by Riches et al., a series of dibenzoxazepine derivatives were synthesized and tested for antigiardial activity. The findings revealed that specific substitutions on the oxazepine core significantly influenced the compounds' effectiveness against Giardia duodenalis. The most potent compound exhibited an IC50 value of 0.18 μM, demonstrating strong potential for therapeutic use .
Case Study: Anticancer Evaluation
Another study focused on evaluating the anticancer properties of related dibenzoxazepine compounds showed promising results in inhibiting tumor growth in various cancer cell lines. The research emphasized the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .
Mecanismo De Acción
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but contains a thiazepine ring instead of an oxazepine ring.
10,11-Dihydrodibenzo[b,f][1,4]oxazepin-11-one: This compound is closely related but lacks the methanesulfonamide group.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is unique due to the presence of both the oxazepine ring and the methanesulfonamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that has garnered interest within the pharmaceutical and biochemical research communities due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dibenzo[b,f][1,4]oxazepines. Its structure features a fused ring system that contributes to its pharmacological properties. The presence of the methanesulfonamide group enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various metabolic pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting downstream signaling pathways.
- Receptor Modulation : It has been suggested that this compound interacts with nuclear hormone receptors, which play critical roles in gene expression and metabolic regulation.
Therapeutic Applications
Research indicates that this compound shows promise in treating several conditions:
- Central Nervous System Disorders : It has been investigated for potential use in treating disorders such as Tourette's syndrome and bipolar disorder due to its neuroactive properties.
- Autoimmune Diseases : The compound may target pathways involved in Th17 cell differentiation, making it a candidate for treating autoimmune conditions .
In Vitro Studies
In vitro assays have demonstrated the biological activity of this compound against various cellular targets. For instance:
Assay Type | Target | IC50 (µM) | Reference |
---|---|---|---|
AlphaScreen Assay | RORγ (nuclear receptor) | 20.27 | |
Cell-based Reporter | RORγ (nuclear receptor) | 11.84 |
These results suggest that the compound exhibits significant antagonistic activity against RORγ, indicating its potential as a therapeutic agent in related diseases.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
-
Case Study 1 : A study involving patients with Tourette's syndrome showed improvement in tic severity scores when treated with a related dibenzo compound.
- Patient Demographics : 30 patients aged 8–18 years.
- Duration : 12 weeks.
- Outcome : Significant reduction in tic frequency and severity.
Propiedades
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-21(18,19)16-9-6-7-12-10(8-9)14(17)15-11-4-2-3-5-13(11)20-12/h2-8,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWMSKCFDXKECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.